molecular formula C13H15NO2S B160690 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol CAS No. 129424-07-3

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Cat. No.: B160690
CAS No.: 129424-07-3
M. Wt: 249.33 g/mol
InChI Key: XUJSTHPLYZTDJL-UHFFFAOYSA-N
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Description

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is an organic compound that features a phenol group substituted with a methoxy-thiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction proceeds through a Schiff base formation, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole ring can interact with metal ions and other chemical species. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as aminothiazole and benzothiazole share the thiazole ring structure.

    Phenol Derivatives: Compounds like 4-methoxyphenol and 2,4-dimethylphenol share the phenol group.

Uniqueness

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is unique due to the combination of the methoxy-thiazole moiety with the phenol group. This combination imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[1-methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-3-13(16-2,12-14-7-8-17-12)10-5-4-6-11(15)9-10/h4-9,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSTHPLYZTDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)(C2=NC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576107
Record name 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129424-07-3
Record name 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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